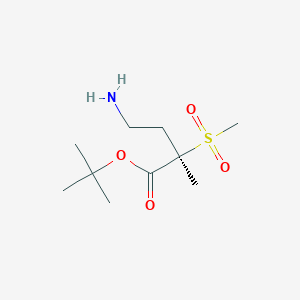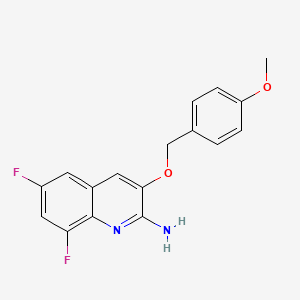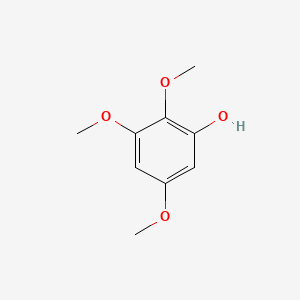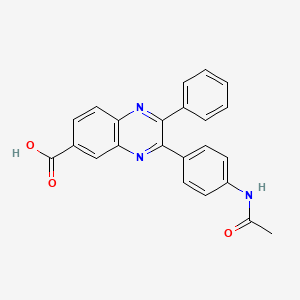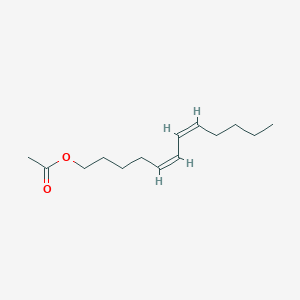
(R)-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(difluoromethyl)-2-fluoroaniline and ®-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The key step involves coupling the aniline derivative with the pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The product is then purified using column chromatography to obtain the desired ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Chloro-3-(trifluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-2-(4-Bromo-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
®-2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H11ClF3N |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
(2R)-2-[4-chloro-3-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-7-4-3-6(8-2-1-5-16-8)10(13)9(7)11(14)15/h3-4,8,11,16H,1-2,5H2/t8-/m1/s1 |
Clave InChI |
ULKONVPAJHTYBG-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F |
SMILES canónico |
C1CC(NC1)C2=C(C(=C(C=C2)Cl)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
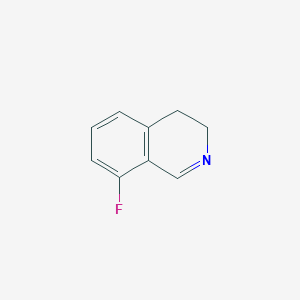
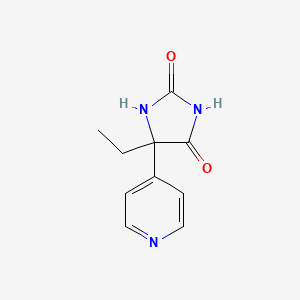

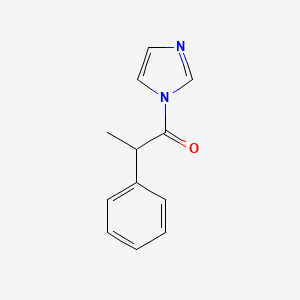
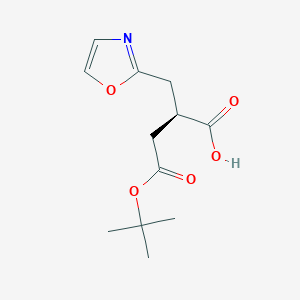
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
